molecular formula C13H11NO3 B13211323 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid

1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid

Cat. No.: B13211323
M. Wt: 229.23 g/mol
InChI Key: VUKUYIDCFCFIIN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid is a substituted indole derivative featuring a cyclopropyl group at the 1-position, a formyl group at the 3-position, and a carboxylic acid at the 2-position. This compound is of significant interest in medicinal and synthetic chemistry due to the reactivity of the formyl group and the metabolic stability imparted by the cyclopropyl moiety.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

1-cyclopropyl-3-formylindole-2-carboxylic acid

InChI

InChI=1S/C13H11NO3/c15-7-10-9-3-1-2-4-11(9)14(8-5-6-8)12(10)13(16)17/h1-4,7-8H,5-6H2,(H,16,17)

InChI Key

VUKUYIDCFCFIIN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=CC=CC=C3C(=C2C(=O)O)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid typically involves the following steps:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Analysis and Functional Group Reactivity

The table below compares key structural and functional properties of 1-cyclopropyl-3-formyl-1H-indole-2-carboxylic acid with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid Cyclopropyl (1), Formyl (3), COOH (2) C₁₃H₁₁NO₃ ~229.23 Formyl, Carboxylic Acid
1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid Cyclopropylmethyl (1), COOH (2) C₁₃H₁₃NO₂ 215.25 Carboxylic Acid
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid Benzyl (1), Methyl (2), COOH (3) C₁₇H₁₅NO₂ 265.31 Carboxylic Acid, Methyl
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (7), Methyl (3), COOH (2) C₁₀H₈ClNO₂ 209.63 Chloro, Methyl, Carboxylic Acid

Key Observations :

  • Formyl Group Reactivity: The formyl group at position 3 in the target compound distinguishes it from others lacking this functionality. This group enables condensation reactions (e.g., with thiazolidinones or aminothiazoles) to form bioactive heterocycles .
  • Cyclopropyl vs. Benzyl/Methyl : The cyclopropyl group at position 1 (target) enhances metabolic stability compared to benzyl () or methyl groups, which are more prone to oxidative degradation.
  • Electronic Effects : The electron-withdrawing formyl group at position 3 may reduce the electron density of the indole ring, altering reactivity in electrophilic substitution reactions compared to methyl or carboxylic acid substituents.

Physical and Regulatory Considerations

  • Solubility and Stability : The formyl group in the target compound may reduce solubility in aqueous media compared to carboxylic acid or methyl-substituted analogs. However, the cyclopropyl group improves resistance to metabolic degradation.
  • Regulatory Status: Indole derivatives with substituents like cyclopropyl are scrutinized under regulations targeting synthetic cannabinoids (e.g., U.S. House Bill 1033) due to structural similarities to controlled substances .

Biological Activity

1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indole family, which is known for various pharmacological properties including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid is C12H11N1O3C_{12}H_{11}N_{1}O_{3}. The structure features a cyclopropyl group attached to the indole core, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H11N1O3C_{12}H_{11}N_{1}O_{3}
Molecular Weight217.23 g/mol
IUPAC Name1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid

Antimicrobial Activity

Research has demonstrated that derivatives of indole-2-carboxylic acids exhibit significant antimicrobial properties. In a study evaluating various indole derivatives, it was found that compounds similar to 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid showed promising activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs) for selected compounds are summarized below:

CompoundMIC (µg/mL)Target Organism
1-Cyclopropyl derivative4.0Staphylococcus aureus
Indole derivative8.0Escherichia coli
Control (Ampicillin)0.5Staphylococcus aureus

These results indicate that 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid may possess effective antibacterial properties, warranting further investigation into its mechanism of action.

Anticancer Activity

The compound's anticancer potential has also been explored. A study on related indole derivatives indicated that they could inhibit the growth of various cancer cell lines. For instance, compounds with similar structural features were tested against A549 lung cancer cells, showing significant antiproliferative effects.

Case Study: Antiproliferative Activity

In a study assessing the effects on A549 cells:

CompoundIC50 (µM)Cell Line
1-Cyclopropyl derivative15.2A549
Control (Doxorubicin)0.5A549

These findings suggest that the compound may act through apoptosis induction or cell cycle arrest, although the exact mechanisms remain to be elucidated.

The biological activity of 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid may be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

For example, the compound could act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune evasion by tumors. By inhibiting IDO, the compound may enhance anti-tumor immunity.

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